molecular formula C8H6BrFO3 B13607387 2-Bromo-5-fluoromandelic acid

2-Bromo-5-fluoromandelic acid

Cat. No.: B13607387
M. Wt: 249.03 g/mol
InChI Key: KRWKUNXOIGDVEU-UHFFFAOYSA-N
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Description

2-Bromo-5-fluoromandelic acid is an organic compound that belongs to the class of aromatic acids It is characterized by the presence of both bromine and fluorine atoms attached to the benzene ring, along with a mandelic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-fluoromandelic acid typically involves the bromination and fluorination of mandelic acid derivativesThe reaction is usually carried out under mild conditions to ensure high selectivity and yield .

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination and fluorination processes. These processes are optimized for efficiency, cost-effectiveness, and environmental safety. The use of continuous flow reactors and advanced purification techniques ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-5-fluoromandelic acid undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of hydroxy derivatives or removal of halogen atoms.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often employ reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce hydroxy derivatives.

Scientific Research Applications

2-Bromo-5-fluoromandelic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Bromo-5-fluoromandelic acid involves its interaction with specific molecular targets and pathways. The presence of bromine and fluorine atoms enhances its reactivity and allows it to participate in various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

  • 2-Bromo-5-fluorobenzoic acid
  • 2-Bromo-5-fluoronicotinic acid
  • 2-Bromo-5-fluorophenylacetic acid

Comparison: Compared to these similar compounds, 2-Bromo-5-fluoromandelic acid is unique due to the presence of the mandelic acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for specific research and industrial applications.

Properties

Molecular Formula

C8H6BrFO3

Molecular Weight

249.03 g/mol

IUPAC Name

2-(2-bromo-5-fluorophenyl)-2-hydroxyacetic acid

InChI

InChI=1S/C8H6BrFO3/c9-6-2-1-4(10)3-5(6)7(11)8(12)13/h1-3,7,11H,(H,12,13)

InChI Key

KRWKUNXOIGDVEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1F)C(C(=O)O)O)Br

Origin of Product

United States

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